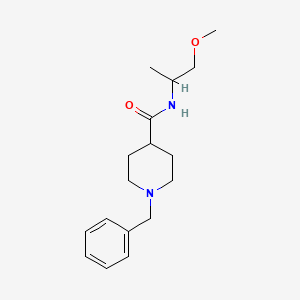![molecular formula C10H11BrClNO B7470203 N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide, also known as BPECA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the chloroacetamide family, which is known for its diverse range of applications in the fields of medicine, agriculture, and material science. BPECA has been of particular interest due to its unique chemical structure and potential for use in the development of new drugs and therapies.
作用機序
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth. By inhibiting HDAC activity, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is thought to induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing changes in gene expression and protein activity. These effects are thought to be due to the compound's ability to inhibit the activity of HDACs and other enzymes and proteins involved in cell growth and proliferation.
実験室実験の利点と制限
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly potent and selective inhibitor of HDAC activity, making it a valuable tool for studying the role of HDACs in cancer and other diseases. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is that it is relatively expensive to synthesize and may not be readily available in large quantities.
将来の方向性
There are many future directions for research on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its potential applications in medicine and other fields. Some possible areas of focus include:
- Further studies on the mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its effects on gene expression and protein activity.
- Development of new therapies and drugs based on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other HDAC inhibitors.
- Investigation of the potential use of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Studies on the potential agricultural and material science applications of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other chloroacetamide compounds.
Overall, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential uses, but the current research suggests that it may be a valuable tool for the development of new therapies and drugs.
合成法
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with ethylamine, followed by chlorination with thionyl chloride. This process typically yields a high-purity product that can be further purified using standard laboratory techniques. Other methods of synthesis may also be used depending on the specific application of the compound.
科学的研究の応用
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been studied extensively for its potential use in scientific research, particularly in the areas of cancer treatment and drug development. Recent studies have shown that N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVVMRZOAXDWMK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)




![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)

![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)


